tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Description
Structure & Synthesis: This compound (CAS: [864771-44-8], MFCD08437629) features an indazole core with a tert-butyl carbamate group at position 1, a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5, and an amino group at position 2. It is synthesized via two-step substitution reactions, with structural confirmation by FTIR, NMR, MS, and X-ray crystallography .
Applications: Primarily used as an intermediate in synthesizing 1H-indazole derivatives, it plays a critical role in Suzuki-Miyaura cross-coupling reactions (e.g., in tricyclic topoisomerase inhibitor synthesis) . The amino group enables post-functionalization, such as amidation or alkylation, enhancing its utility in drug discovery .
Properties
IUPAC Name |
tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BN3O4/c1-16(2,3)24-15(23)22-13-9-8-11(10-12(13)14(20)21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHWKZGDNBJDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BN3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves substitution reactions. One common method includes the reaction of 1H-indazole-1-carboxylate with a boronic acid derivative under specific conditions to introduce the boronic ester group.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of indazole, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential in organic synthesis.
Biology: In biological research, tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and pharmaceuticals. Its unique properties make it valuable in the creation of high-performance products.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid derivative can form reversible covalent bonds with biological targets, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
Compound A : tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-1-Carboxylate
- Key Difference: Lacks the amino group at position 3.
- Impact: Reduced reactivity in nucleophilic substitutions due to absence of the amino group. Lower solubility in polar solvents compared to the amino-substituted analog.
Compound B : tert-Butyl 6-Fluoro-3-Methyl-5-(Dioxaborolane)-1H-Indazole-1-Carboxylate
- Key Difference : Fluorine at position 6 and methyl at position 3.
- Impact: Enhanced metabolic stability due to fluorine’s electronegativity.
Core Heterocycle Modifications
Compound C : tert-Butyl 5-(Dioxaborolane)Isoindoline-2-Carboxylate
- Key Difference : Isoindoline core replaces indazole.
- Impact :
Compound D : tert-Butyl 4-(Dioxaborolane)-1H-Pyrazole-1-Carboxylate
Functional Group Replacements
Compound E : tert-Butyl 3-(3-Bromophenoxy)Pyrrolidine-1-Carboxylate
Comparative Data Table
| Compound | Molecular Weight | Substituents (Positions) | Key Applications | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| Target Compound | 344.22 | NH₂ (3), Boronate (5), tert-Bu (1) | Drug intermediates, cross-couplings | High (amino directs coupling) |
| Compound A | 344.22 | Boronate (5), tert-Bu (1) | Cross-couplings | Moderate |
| Compound B | 361.24 | F (6), CH₃ (3), Boronate (5) | Stable intermediates | Low (steric hindrance) |
| Compound C | 345.24 | Isoindoline core, Boronate (5) | Specialty catalysts | Moderate |
| Compound D | 293.18 | Pyrazole core, Boronate (4) | Heterocyclic synthesis | High (pyrazole activation) |
Research Findings
- Synthetic Efficiency: The target compound requires two substitution steps (vs.
- Biological Relevance: Amino-substituted indazoles show higher binding affinity to topoisomerase enzymes compared to methyl- or fluorine-substituted analogs .
- Stability: Non-amino analogs (e.g., Compound A) exhibit longer shelf life under standard storage (25°C), while the amino group necessitates inert atmosphere storage to prevent oxidation .
Biological Activity
Tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS No. 850689-27-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a tert-butyl group and a dioxaborolane moiety, which are known to enhance the biological properties of compounds. The presence of the indazole ring further contributes to its pharmacological profile.
Molecular Formula
- Molecular Formula : CHBNO
Molecular Weight
- Molecular Weight : 342.32 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with dioxaborolane groups have shown activity against various strains of bacteria including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 24 | Staphylococcus aureus | 4–8 | |
| Compound 30 | Mycobacterium tuberculosis (MDR) | <1 | |
| Compound 30 | Mycobacterium tuberculosis (XDR) | 3.9 |
Cytotoxicity and Selectivity
The cytotoxicity of the compound was evaluated in various cancer cell lines. Preliminary results indicate that certain derivatives exhibit selective cytotoxic effects with IC values in the low micromolar range. For example, compounds with similar structural motifs demonstrated significant inhibition of cancer cell proliferation .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC (μM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 0.47 | |
| Compound B | HeLa (Cervical Cancer) | 0.6 |
The mechanism by which this compound exerts its biological activity is still under investigation. However, it is hypothesized that the dioxaborolane moiety may play a critical role in interacting with biological targets such as enzymes involved in cell signaling pathways.
Case Studies
Case Study 1 : A recent study investigated the effect of a related compound on PI3Kδ and PI3Kα kinases. The results indicated that modifications in the molecular structure could enhance selectivity and potency against these targets .
Case Study 2 : Another investigation focused on the compound's ability to inhibit bacterial growth in vitro. The study revealed that certain structural modifications led to enhanced activity against resistant strains of bacteria .
Q & A
Q. What synthetic strategies are optimal for preparing tert-butyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?
The compound is typically synthesized via multi-step routes involving Suzuki-Miyaura cross-coupling or direct borylation. A common approach involves:
Q. Example Reaction Conditions :
| Catalyst | Solvent | Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | Na₂CO₃ | 78 | 97 | |
| PdCl₂(dppf) | THF | K₃PO₄ | 85 | 95 |
Q. Key Considerations :
- Use anhydrous solvents to prevent boronic ester hydrolysis.
- Monitor reaction progress via TLC or LC-MS to avoid over-coupling.
Q. How can researchers characterize the structure and purity of this compound?
Methodological Approach :
Q. How does the amino group at position 3 influence the reactivity of the boronic ester in cross-coupling reactions?
The unprotected amino group can coordinate with transition-metal catalysts (e.g., Pd), leading to reduced coupling efficiency or side reactions. To mitigate this:
Q. Example Workflow :
Protect amine with Boc anhydride in THF.
Perform Suzuki-Miyaura coupling with aryl halides.
Deprotect with TFA to regenerate the free amine.
Q. How can researchers resolve contradictions in reported yields for similar indazole-boronic ester derivatives?
Discrepancies often arise from:
- Substrate Purity : Impure starting materials (e.g., indazole derivatives) reduce yields.
- Catalyst Deactivation : Residual moisture or oxygen degrades Pd catalysts.
- Reaction Scale : Microscale reactions (<10 mg) may show lower reproducibility.
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low yield | Use degassed solvents, inert gas | |
| Side reactions | Add molecular sieves (3Å) | |
| Incomplete deprotection | Optimize TFA concentration/time |
Q. What are the emerging applications of this compound in medicinal chemistry?
The indazole-boronic ester scaffold is explored for:
- PROTACs : As a warhead for targeting proteins for degradation.
- Kinase Inhibitors : Boronic esters enhance binding to ATP pockets (e.g., BTK inhibitors) .
- Biological Probes : Fluorescent tagging via Suzuki coupling to track cellular targets.
Q. Comparative Bioactivity Table :
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent compound | BTK | 120 | |
| 5-Trifluoromethyl analog | EGFR | 45 | |
| 3-Nitro substituted | PARP1 | 280 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
